what is the mechanism of action of MRT199665
what is the mechanism of action of MRT199665
An In-depth Technical Guide on the Core Mechanism of Action of MRT199665
Abstract
MRT199665 is a potent, ATP-competitive small molecule inhibitor targeting the MARK, SIK, and AMPK families of serine/threonine kinases. Its mechanism of action is primarily characterized by the suppression of downstream signaling pathways controlled by these kinases, leading to significant cellular effects, most notably in the contexts of acute myeloid leukemia (AML) and macrophage polarization. In AML, MRT199665 inhibits the phosphorylation of the transcription factor MEF2C, a critical event for chemotherapy resistance, thereby inducing apoptosis in leukemic cells.[1] In macrophages, it blocks the SIK-mediated phosphorylation of the CREB coactivator CRTC3, reprogramming them towards an anti-inflammatory phenotype. This guide provides a detailed overview of the molecular mechanism, quantitative inhibitory profile, relevant signaling pathways, and detailed experimental protocols for studying MRT199665.
Core Mechanism of Action
MRT199665 functions as a multi-kinase inhibitor, exerting its effects by competitively binding to the ATP pocket of several key kinases, preventing their catalytic activity. The primary targets belong to three main families:
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Microtubule Affinity Regulating Kinases (MARKs): A family of kinases involved in cytoskeletal dynamics and cell polarity.
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Salt-Inducible Kinases (SIKs): Members of the AMPK-related kinase family that are crucial regulators of transcription and metabolism.
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AMP-activated Protein Kinase (AMPK): A central regulator of cellular energy homeostasis.
By inhibiting these kinases, MRT199665 disrupts critical phosphorylation events that regulate the function and localization of downstream effector proteins. Two well-characterized pathways are central to its observed biological effects: the MARK/SIK-MEF2C axis in AML and the SIK-CRTC3 axis in macrophages .[1][2]
It is critical to distinguish MRT199665 from other similarly named compounds, such as MRT67307 and MRT68921. While MRT199665 targets MARK/SIK/AMPK, MRT67307 and MRT68921 are potent inhibitors of ULK1 (Unc-51 like autophagy activating kinase 1) and are used to study the inhibition of autophagy.[3] Current evidence does not support a role for MRT199665 as a direct inhibitor of ULK1 or autophagy.
Quantitative Data: In Vitro Kinase Inhibition Profile
The potency and selectivity of MRT199665 have been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) against its primary targets are summarized below.
| Target Family | Kinase | IC50 (nM) |
| MARK | MARK1 | 2 |
| MARK2 | 2 | |
| MARK3 | 3 | |
| MARK4 | 2 | |
| AMPK | AMPKα1 | 10 |
| AMPKα2 | 10 | |
| SIK | SIK1 | 110 |
| SIK2 | 12 | |
| SIK3 | 43 | |
| Data sourced from multiple references.[1][2] |
Signaling Pathways and Visualizations
The inhibitory action of MRT199665 has significant downstream consequences. The following diagrams illustrate the key pathways affected.
Inhibition of the MEF2C Pathway in Acute Myeloid Leukemia (AML)
In a subset of AML, MARK and/or SIK kinases phosphorylate the transcription factor MEF2C at serine 222. This phosphorylation event is critical for maintaining the leukemia stem cell state and conferring resistance to chemotherapy. MRT199665 blocks this phosphorylation, leading to a reduction in MEF2C activity, the suppression of its pro-leukemic gene expression program, and ultimately, apoptosis of the cancer cells.[1]
Caption: MRT199665 inhibits MARK/SIK, blocking MEF2C phosphorylation and inducing apoptosis in AML.
Modulation of Macrophage Function via the SIK-CRTC3 Pathway
In macrophages, SIKs phosphorylate the CREB co-activator CRTC3, causing it to be sequestered in the cytoplasm by 14-3-3 proteins. This limits the transcription of CREB-target genes, including the anti-inflammatory cytokine IL-10. By inhibiting SIKs, MRT199665 promotes the dephosphorylation and nuclear translocation of CRTC3, enhancing IL-10 production and shifting macrophages to an anti-inflammatory, regulatory phenotype.[2]
Caption: MRT199665 inhibits SIK, leading to CRTC3 dephosphorylation and nuclear translocation.
Experimental Protocols
The following are representative protocols for assessing the activity of MRT199665.
Disclaimer: These are illustrative protocols based on standard methodologies and published findings. For exact experimental replication, consultation of the primary literature, specifically Brown et al., Cancer Discov. 2018 and Clark et al., PNAS 2012, is recommended.
In Vitro Kinase Assay (Radiometric [γ-³²P]ATP Filter-Binding Assay)
This assay quantifies the ability of MRT199665 to inhibit the catalytic activity of a target kinase (e.g., MARK, SIK).
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Reagents & Materials:
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Recombinant active kinase (e.g., SIK2)
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Kinase-specific peptide substrate (e.g., AMARA peptide for AMPK family)
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Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 0.1% β-mercaptoethanol)
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ATP solution (10 mM stock)
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[γ-³²P]ATP
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MRT199665 serial dilutions in DMSO
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96-well plates
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P81 phosphocellulose paper and wash buffer (e.g., 75 mM phosphoric acid)
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Scintillation counter and fluid
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Procedure:
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Prepare a reaction mix in the assay buffer containing the peptide substrate and the recombinant kinase.
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Add serial dilutions of MRT199665 (or DMSO as a vehicle control) to the wells of a 96-well plate.
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Add the kinase/substrate reaction mix to the wells and pre-incubate for 10 minutes at 30°C.
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Initiate the kinase reaction by adding a mix of cold ATP and [γ-³²P]ATP (final ATP concentration typically near the Km for the kinase).
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Incubate for 15-30 minutes at 30°C.
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Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
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Wash the P81 paper extensively in wash buffer to remove unincorporated [γ-³²P]ATP.
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Dry the paper and measure the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of kinase inhibition relative to the DMSO control and plot the data to determine the IC50 value.
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Western Blot for Phospho-MEF2C in AML Cells
This protocol assesses the effect of MRT199665 on the phosphorylation of MEF2C in a cellular context.
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Reagents & Materials:
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AML cell lines (e.g., OCI-AML2, MOLM-13)
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Complete culture medium (e.g., RPMI-1640 + 10% FBS)
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MRT199665 stock solution in DMSO
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RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
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BCA Protein Assay Kit
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SDS-PAGE gels, running buffer, and transfer buffer
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PVDF membrane
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Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies: anti-phospho-MEF2C (Ser222), anti-total-MEF2C, anti-β-Actin (loading control)
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HRP-conjugated secondary antibody
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Enhanced Chemiluminescence (ECL) substrate
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Procedure:
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Seed AML cells in 6-well plates and allow them to grow to a suitable density.
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Treat cells with increasing concentrations of MRT199665 (e.g., 10 nM to 1000 nM) and a DMSO vehicle control for a specified time (e.g., 12 hours).[2]
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Harvest cells, wash with ice-cold PBS, and lyse with supplemented RIPA buffer on ice for 30 minutes.
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Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
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Determine protein concentration of the supernatant using the BCA assay.
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Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane for 1 hour at room temperature in Blocking Buffer.
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Incubate the membrane with primary antibody (e.g., anti-p-MEF2C) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
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Wash the membrane 3x with TBST.
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Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane 3x with TBST.
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Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
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Strip the membrane (if necessary) and re-probe for total MEF2C and β-Actin to confirm equal loading.
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Cell Viability / Apoptosis Assay
This protocol measures the effect of MRT199665 on the viability of AML cells.
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Reagents & Materials:
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AML cell lines (e.g., OCI-AML2, MV4-11)
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Complete culture medium
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MRT199665 stock solution in DMSO
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96-well clear-bottom, black-walled plates
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Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, or Annexin V/PI apoptosis detection kit)
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Luminometer or Flow Cytometer
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Procedure (using CellTiter-Glo®):
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Seed AML cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
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Add serial dilutions of MRT199665 (e.g., 1 nM to 100 µM) to the wells. Include a DMSO vehicle control.[2]
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Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C, 5% CO₂.
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
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Add CellTiter-Glo® reagent to each well (volume as per manufacturer's instructions, typically equal to the culture volume).
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Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure luminescence using a plate-reading luminometer.
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Calculate cell viability as a percentage of the DMSO control and plot dose-response curves to determine IC50 values for cell growth inhibition.
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Experimental Workflow Visualization
The process of characterizing a kinase inhibitor like MRT199665 follows a logical progression from initial biochemical screening to cellular and functional validation.
Caption: A typical workflow for characterizing a kinase inhibitor from in vitro potency to cellular function.
